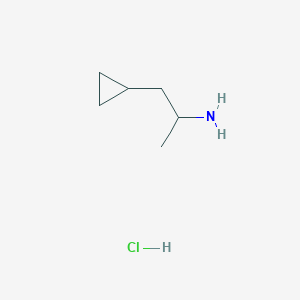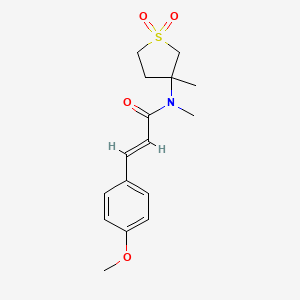
(E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a methoxyphenyl group, a methylated nitrogen, and a dioxidotetrahydrothiophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through the methylation of phenol using methanol and a suitable catalyst, such as sulfuric acid.
Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: The next step is the synthesis of the 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl intermediate. This can be achieved through the oxidation of tetrahydrothiophene using hydrogen peroxide in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the two intermediates. This is typically done through an amide bond formation reaction, where the methoxyphenyl intermediate is reacted with the dioxidotetrahydrothiophenyl intermediate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.
Reduction: Reduction reactions can target the carbonyl group in the acrylamide moiety, potentially converting it to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing compounds. It may also serve as a model compound for studying the metabolism of similar structures in biological systems.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the dioxidotetrahydrothiophenyl moiety can form hydrogen bonds or engage in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(E)-3-(4-hydroxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide: Similar structure but with a hydroxy group instead of a methoxy group.
(E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-2-yl)acrylamide: Similar structure but with a different position of the sulfur atom.
Uniqueness
(E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acrylamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-16(10-11-22(19,20)12-16)17(2)15(18)9-6-13-4-7-14(21-3)8-5-13/h4-9H,10-12H2,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTJQBLFHSZUEK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4-difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide](/img/structure/B2600307.png)
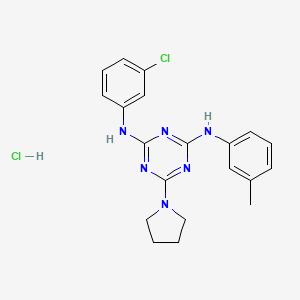
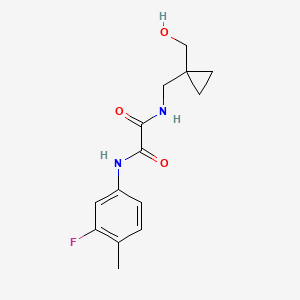
![[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2600312.png)
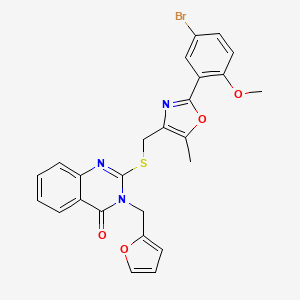
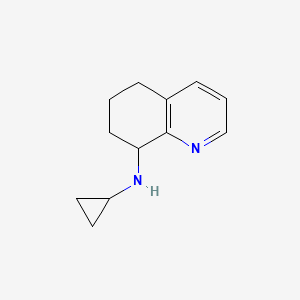
![6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2600316.png)
![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600317.png)
![(E)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B2600319.png)
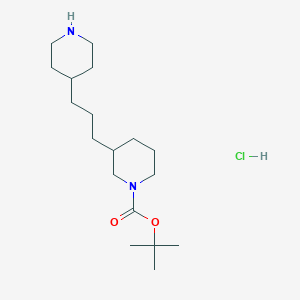
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-phenylethanediamide](/img/structure/B2600325.png)
![3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2600327.png)
